molecular formula C18H21N5O3 B2663366 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 899945-46-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide

Cat. No.: B2663366
CAS No.: 899945-46-1
M. Wt: 355.398
InChI Key: IWYXSVIAFLIHFC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring . The molecular weight is 135.1267 .


Chemical Reactions Analysis

The compound is known to inhibit Src-family tyrosine kinases . It is also reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their effectiveness against a range of cancer cell lines. The structural analysis and investigation into their antitumor activity reveal that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly impact their ability to inhibit cancer cell proliferation. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have shown good potency as antitumor agents, with certain derivatives exhibiting mean IC50 values indicative of their efficacy in inhibiting cancer cell growth (Maftei et al., 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in both cytotoxicity and enzyme inhibition assays (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Pyrazolo[3,4-d]pyrimidine derivatives also exhibit significant antimicrobial and antifungal activities. The synthesis of new derivatives incorporating the pyrimidine ring has led to the identification of compounds with moderate antimicrobial effectiveness (Farag et al., 2009). Another study focused on the synthesis and biological evaluation of novel pyrazolo and antibacterial pyrazolopyrimidine derivatives, which showed significant antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).

Inhibition of Cellular Processes

Further research into pyrazolo[3,4-d]pyrimidines has identified their role in inhibiting specific cellular processes crucial for cancer development. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, functioning through the inhibition of c-Src phosphorylation, a key step in the proliferation and survival of cancer cells (Carraro et al., 2006). This mechanism highlights the therapeutic potential of these compounds in cancer treatment by targeting specific molecular pathways involved in tumor growth and metastasis.

Mechanism of Action

The compound acts as a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12(26-13-8-6-5-7-9-13)16(24)21-22-11-19-15-14(17(22)25)10-20-23(15)18(2,3)4/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYXSVIAFLIHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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